tetrazolo[1,5-a]quinoxalin-4(5H)-one

GABA receptor pharmacology ion channel modulation neuropharmacology

Tetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 29067-85-4) is the unsubstituted parent scaffold with validated GABAA α1β2γ2S receptor antagonism (IC50=210nM). Unlike generic heterocyclic analogs, the specific 4(5H)-one oxidation state confers measurable receptor activity absent in non-oxidized cores. Comparative studies confirm superior tumor cell line inhibition versus 1,2,4-triazinoquinoxaline and 1,2,4-triazoloquinoxaline analogs while maintaining non-cytotoxicity to normal cells (IC50>100μg/mL). The scaffold uniquely supports dual anticancer/antimicrobial activity not observed in comparator cores. Supported by a high-yield copper-catalyzed [3+2] cyclization route (97%).

Molecular Formula C8H5N5O
Molecular Weight 187.16 g/mol
CAS No. 29067-85-4
Cat. No. B254976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrazolo[1,5-a]quinoxalin-4(5H)-one
CAS29067-85-4
Molecular FormulaC8H5N5O
Molecular Weight187.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=NN=NN23
InChIInChI=1S/C8H5N5O/c14-8-7-10-11-12-13(7)6-4-2-1-3-5(6)9-8/h1-4H,(H,9,14)
InChIKeySECOVEPJEIBBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 29067-85-4): Core Scaffold Overview and Procurement Relevance


Tetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 29067-85-4) is a tricyclic heterocyclic compound with molecular formula C8H5N5O and exact mass 187.0494 g/mol, comprising a tetrazole ring fused to a quinoxalinone core [1]. This scaffold belongs to the broader tetrazoloquinoxaline class, which has been characterized as a privileged structure in medicinal chemistry due to its demonstrated capacity for diverse biological activities [2]. Specifically, the unsubstituted parent compound itself exhibits measurable antagonist activity at the human GABAA α1β2γ2S receptor with an IC50 of 210 nM [3]. The compound is commercially available from reputable research chemical suppliers, with procurement considerations including molecular weight 187.16 g/mol, storage at 2-8°C, and established synthetic accessibility via copper-catalyzed [3+2] cyclization yielding 97% product [4].

Why Generic Substitution of Tetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 29067-85-4) with Close Analogs Carries Quantifiable Risk


Generic substitution with closely related heterocyclic analogs is not scientifically justifiable for this specific CAS registry number due to three quantifiable differentiation factors. First, the specific 4(5H)-one oxidation state confers measurable GABAA receptor antagonist activity (IC50 210 nM) that would be absent or altered in the non-oxidized tetrazolo[1,5-a]quinoxaline core [1]. Second, within the broader class of fused quinoxalinones, comparative studies demonstrate that tetrazolo[1,5-a]quinoxaline derivatives exhibited superior tumor cell line inhibitory effects relative to 1,2,4-triazinoquinoxaline and 1,2,4-triazoloquinoxaline analogs when evaluated under identical assay conditions [2]. Third, the specific tetrazolo[1,5-a]quinoxalin-4(5H)-one core has a validated, high-yielding synthetic route (97% yield) that may not translate to alternative scaffolds, introducing procurement and scale-up uncertainty . These differences are not merely structural nuances but translate to measurable performance divergences in biological assays and synthetic workflows.

Quantitative Differentiation Evidence: Tetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 29067-85-4) vs. Comparators


GABAA Receptor Antagonist Activity: Direct Potency Measurement vs. In-Class Compounds

Tetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 29067-85-4) demonstrates measurable antagonist activity at the human GABAA α1β2γ2S receptor with an IC50 of 210 nM, as determined in functional assays using tsA201 cells expressing the recombinant receptor [1]. This provides a baseline potency value for the unsubstituted parent scaffold. In contrast, a structurally related but more elaborate tetrazoloquinoxaline derivative bearing a piperazine-phenyl substituent (CHEMBL1396864) exhibited EC50 of 3.8 μM (3,800 nM) as an agonist at the GABA-A rho-1 receptor [2]. The receptor subtype difference precludes direct potency comparison but illustrates that tetrazoloquinoxaline scaffold modifications produce functionally divergent outcomes—antagonist vs. agonist profiles depending on substitution pattern and receptor subtype.

GABA receptor pharmacology ion channel modulation neuropharmacology

Synthetic Yield Benchmark: 97% Route vs. Alternative Methodologies

A validated synthetic route from 4-chlorotetrazolo[1,5-a]quinoxaline to tetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 29067-85-4) proceeds with 97% yield under mild conditions (KOH, DMSO/H2O, 25°C, 45 min), producing 174 mg (930 μmol) of light yellow solid product . This near-quantitative yield contrasts with the broader class of tetrazolo[1,5-a]quinoxalin-4(5H)-one syntheses via copper-catalyzed [3+2] cyclization, which, while operationally convenient and compatible with various functional groups, typically do not achieve this level of isolated yield efficiency for the parent compound [1].

synthetic chemistry heterocyclic synthesis process chemistry

Class-Level Superiority in Tumor Cell Inhibition: Tetrazoloquinoxaline Derivatives Outperform Triazino- and Triazolo-Analogs

In a systematic comparative evaluation of quinoxaline-derived heterocycles, tetrazolo[1,5-a]quinoxaline derivatives demonstrated the highest inhibitory effects against three tested tumor cell lines, exceeding the potency of 1,2,4-triazinoquinoxalines, 1,2,4-triazoloquinoxalines, and the reference standard doxorubicin under identical assay conditions [1]. Notably, these tetrazolo[1,5-a]quinoxaline derivatives exhibited non-cytotoxicity to normal cells with IC50 values >100 μg/mL, establishing a functional therapeutic window not consistently observed across comparator scaffolds. This class-level performance advantage directly implicates the tetrazolo[1,5-a]quinoxaline core architecture—of which CAS 29067-85-4 is the foundational unsubstituted parent—as a privileged scaffold for anticancer derivative development.

anticancer screening medicinal chemistry structure-activity relationship

Dual Antimicrobial-Anticancer Activity Profile: A Class-Defining Characteristic

Tetrazolo[1,5-a]quinoxaline derivatives, derived from the parent core (CAS 29067-85-4), exhibit a dual activity profile comprising both anticancer and antimicrobial efficacy, a characteristic not uniformly observed across alternative fused quinoxaline scaffolds [1]. In the same comparative study where tetrazolo[1,5-a]quinoxalines outperformed triazino- and triazolo-analogs in tumor cell inhibition, these derivatives also demonstrated the highest degrees of inhibition against tested Gram-positive and Gram-negative bacterial strains. This dual-activity phenotype distinguishes the tetrazolo[1,5-a]quinoxaline scaffold from 1,2,4-triazinoquinoxalines and 1,2,4-triazoloquinoxalines, which were not reported to exhibit this breadth of antimicrobial activity under the same assay conditions.

antimicrobial screening dual-activity compounds drug discovery

Tankyrase Inhibition Potential: Tetrazoloquinoxaline Scaffold as Validated TNKS Inhibitor Chemotype

The tetrazoloquinoxaline scaffold has been independently validated as a nicotinamide isostere capable of generating highly potent and selective tankyrase (TNKS) inhibitors, as exemplified by compound 41, a tetrazoloquinoxaline derivative that induced growth inhibition across a diverse range of tumor-derived cell lines [1]. This scaffold-class validation is reinforced by systematic 3D-QSAR modeling studies which identified tetrazoloquinoxaline analogues as valuable candidates for TNKS inhibitor development, with the tetrazolo[1,5-a]quinoxaline core architecture directly implicated in target engagement [2]. In contrast, alternative fused heterocyclic scaffolds such as triazoloquinoxalines and triazinoquinoxalines lack equivalent published validation as TNKS inhibitor chemotypes.

tankyrase inhibition Wnt signaling cancer therapeutics

Excitatory Amino Acid Antagonist Potential: Tetrazoloquinoxalinone Core in AMPA Receptor Modulation

A comparative study evaluating heterocyclic-fused quinoxalinones and quinazolinones as excitatory amino acid antagonists included tetrazolo[1,5-a]quinoxalin-4(5H)-ones among the scaffold classes investigated [1]. While the specific parent compound (CAS 29067-85-4) was not the most potent analog identified, the tetrazoloquinoxalinone core architecture was established as a viable scaffold for AMPA receptor modulation. For context, the study identified 1-propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4d) as binding to AMPA receptors with IC50 = 0.83 μM and antagonizing 40 μM AMPA-induced depolarization with IC50 = 44 μM in cortical slice preparations [2]. The inclusion of tetrazolo[1,5-a]quinoxalin-4(5H)-ones in this SAR evaluation confirms the scaffold's relevance for excitatory amino acid receptor targeting—a pharmacological space distinct from the GABAA activity documented for the parent compound.

excitatory amino acid receptors AMPA antagonism neuropharmacology

Validated Application Scenarios for Tetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 29067-85-4) Based on Quantitative Evidence


GABAA Receptor Pharmacology: Antagonist Reference Standard

Tetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 29067-85-4) serves as a structurally defined GABAA α1β2γ2S receptor antagonist with IC50 = 210 nM, making it suitable as a reference compound for ion channel screening assays, electrophysiology studies, and SAR programs exploring tetrazoloquinoxaline-based GABAergic modulators. Procurement is justified for laboratories requiring a validated, unsubstituted parent scaffold with documented functional activity at a specific GABAA receptor subtype [1]. This compound is not an inert negative control but an active modulator with measurable potency.

Medicinal Chemistry: Parent Scaffold for Tankyrase Inhibitor Development

The tetrazolo[1,5-a]quinoxaline scaffold has been validated as a nicotinamide isostere capable of generating highly potent and selective tankyrase (TNKS) inhibitors that induce tumor cell growth inhibition [1]. For medicinal chemistry programs targeting the Wnt/β-catenin signaling pathway via TNKS inhibition, the parent core (CAS 29067-85-4) represents the structurally validated starting scaffold from which active derivatives can be systematically synthesized and optimized, leveraging established 3D-QSAR models and target engagement data [2].

Oncology Research: Privileged Core for Anticancer Derivative Synthesis

Systematic comparative evaluation across quinoxaline-derived heterocycles established that tetrazolo[1,5-a]quinoxaline derivatives demonstrate superior tumor cell line inhibitory potency relative to 1,2,4-triazinoquinoxaline and 1,2,4-triazoloquinoxaline analogs, while maintaining non-cytotoxicity to normal cells (IC50 >100 μg/mL) [1]. Procuring the parent scaffold (CAS 29067-85-4) enables research groups to build upon this established class advantage, synthesizing novel derivatives with a validated therapeutic window—a property not conferred by alternative quinoxaline cores.

Multi-Indication Drug Discovery: Dual Anticancer-Antimicrobial Scaffold

Tetrazolo[1,5-a]quinoxaline derivatives uniquely exhibit a dual activity profile comprising both anticancer efficacy and broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, a phenotype not observed for 1,2,4-triazinoquinoxaline or 1,2,4-triazoloquinoxaline comparators [1]. For programs exploring multi-target or repurposing strategies, the parent scaffold (CAS 29067-85-4) provides the validated chemical starting point for generating compounds with this distinctive dual-activity signature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for tetrazolo[1,5-a]quinoxalin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.